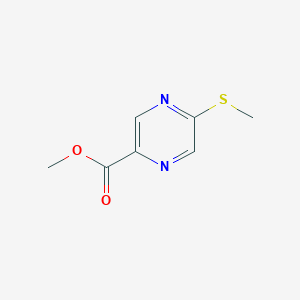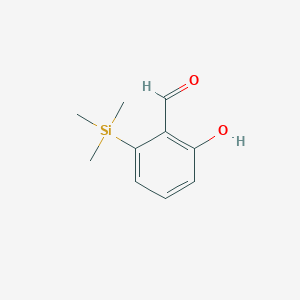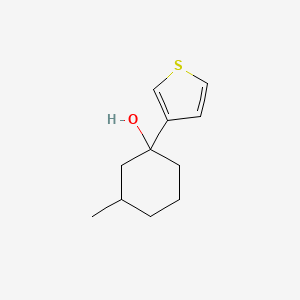
methyl 5-methylsulfanylpyrazine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: methyl 5-methylsulfanylpyrazine-2-carboxylate can be synthesized through a multi-step process. One common method involves the esterification of 5-methylpyrazine-2-carboxylic acid with methanol in the presence of concentrated sulfuric acid as a catalyst . The reaction is typically carried out at a temperature of 65°C for 8 hours. After the reaction is complete, the mixture is cooled, and the excess methanol is removed by rotary evaporation. The crude product is then purified by partitioning between water and toluene, followed by extraction and drying .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: methyl 5-methylsulfanylpyrazine-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted pyrazine derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: methyl 5-methylsulfanylpyrazine-2-carboxylate is used as an intermediate in the synthesis of other pyrazine derivatives, which are valuable in coordination chemistry and materials science .
Biology and Medicine: In biological and medicinal research, this compound is used to study the structure-activity relationships of pyrazine derivatives.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a building block for more complex molecules .
Wirkmechanismus
The mechanism of action of methyl 5-methylsulfanylpyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, coordinating with metal ions to form complexes that have unique chemical and physical properties . These complexes can be used in various applications, including catalysis and materials science .
Vergleich Mit ähnlichen Verbindungen
5-Methyl-2-pyrazinecarboxylic acid: This compound is structurally similar but lacks the methylsulfanyl group.
Methyl 5-methylpyrazine-2-carboxylate: Similar in structure but without the sulfanyl group.
Uniqueness: methyl 5-methylsulfanylpyrazine-2-carboxylate is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry .
Eigenschaften
Molekularformel |
C7H8N2O2S |
|---|---|
Molekulargewicht |
184.22 g/mol |
IUPAC-Name |
methyl 5-methylsulfanylpyrazine-2-carboxylate |
InChI |
InChI=1S/C7H8N2O2S/c1-11-7(10)5-3-9-6(12-2)4-8-5/h3-4H,1-2H3 |
InChI-Schlüssel |
IVVDMMUYOVAXAW-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CN=C(C=N1)SC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-Bromo-6h-thieno[2,3-c]pyridin-7-one](/img/structure/B8727816.png)
![9,10-Dihydro-1H,8H-acenaphtho[1,8a-c]pyrrole-1,3,4(2H,3ah)-trione](/img/structure/B8727823.png)




![(4,5,6,7-Tetrahydrothieno[2,3-c]pyridin-5-yl)methanol](/img/structure/B8727879.png)
